Cas no 4837-15-4 (3-(Difluoromethoxy)toluene)
3-(Difluoromethoxy)toluene Chemical and Physical Properties
Names and Identifiers
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- 1-(difluoromethoxy)-3-methylbenzene
- 3-(Difluoromethoxy)toluene
- m-tolyl difluoromethyl ether
- 3-tolyl difluoromethyl ether
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- Inchi: 1S/C8H8F2O/c1-6-3-2-4-7(5-6)11-8(9)10/h2-5,8H,1H3
- InChI Key: LTCYLERKTGDYGR-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(C)=C1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 117
- XLogP3: 3.6
- Topological Polar Surface Area: 9.2
3-(Difluoromethoxy)toluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013000047-250mg |
3-(Difluoromethoxy)toluene |
4837-15-4 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A013000047-500mg |
3-(Difluoromethoxy)toluene |
4837-15-4 | 97% | 500mg |
$806.85 | 2023-09-01 | |
| Alichem | A013000047-1g |
3-(Difluoromethoxy)toluene |
4837-15-4 | 97% | 1g |
$1549.60 | 2023-09-01 | |
| Apollo Scientific | PC49718-250mg |
3-(Difluoromethoxy)toluene |
4837-15-4 | 98% | 250mg |
£98.00 | 2025-02-21 | |
| Apollo Scientific | PC49718-1g |
3-(Difluoromethoxy)toluene |
4837-15-4 | 98% | 1g |
£320.00 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581522-250mg |
1-(Difluoromethoxy)-3-methylbenzene |
4837-15-4 | 98% | 250mg |
¥1646.00 | 2024-05-12 |
3-(Difluoromethoxy)toluene Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3-(Difluoromethoxy)toluene
3-(Difluoromethoxy)toluene (CAS No. 4837-15-4): Properties, Applications, and Market Insights
3-(Difluoromethoxy)toluene (CAS No. 4837-15-4) is a specialized fluorinated aromatic compound with growing importance in pharmaceutical and agrochemical industries. This organofluorine building block features a toluene core substituted with a difluoromethoxy group at the meta position, imparting unique electronic and steric properties that make it valuable for modern synthetic applications.
The compound's molecular structure combines the stability of an aromatic ring with the polar hydrophobicity characteristic of fluorinated groups, creating a versatile intermediate for drug discovery. Recent studies highlight its utility in developing metabolically stable bioactive molecules, particularly in CNS-targeting pharmaceuticals where the difluoromethoxy moiety enhances blood-brain barrier penetration.
In pharmaceutical applications, 3-(Difluoromethoxy)toluene derivatives have shown promise in the development of selective enzyme inhibitors and GPCR modulators. The electron-withdrawing effect of the difluoromethoxy group significantly influences the compound's reactivity pattern, enabling selective functionalization at specific ring positions. This property makes it particularly valuable for constructing multi-substituted aromatic systems in medicinal chemistry.
The agrochemical sector utilizes 4837-15-4 as a precursor for novel crop protection agents. The fluorine atoms in the methoxy group enhance the lipophilicity and metabolic stability of resulting compounds, contributing to improved pesticidal activity and environmental persistence. Recent patent literature reveals increasing applications in developing next-generation fungicides with enhanced leaf systemic movement.
From a synthetic chemistry perspective, 3-(Difluoromethoxy)toluene serves as an excellent model compound for studying electrophilic aromatic substitution patterns in fluorinated arenes. The meta-directing effect of the difluoromethoxy group has been extensively characterized, providing valuable insights for designing complex fluorinated architectures. These findings are particularly relevant for researchers developing PET radiotracers and other diagnostic agents.
The global market for fluorinated fine chemicals like 4837-15-4 has shown consistent growth, driven by expanding applications in electronic materials and specialty polymers. Industry reports indicate particular demand from Asian pharmaceutical manufacturers, with compound purity specifications becoming increasingly stringent. Current Good Manufacturing Practice (cGMP) grade material now accounts for over 35% of total production.
Environmental and regulatory considerations surrounding fluorinated compounds have prompted significant innovation in the synthesis of 3-(Difluoromethoxy)toluene. Modern catalytic methods employing transition metal complexes have dramatically improved atom economy while reducing hazardous byproducts. These advancements align with growing industry emphasis on green chemistry principles and sustainable fluorination technologies.
Analytical characterization of CAS 4837-15-4 typically involves advanced techniques including 19F NMR spectroscopy and GC-MS analysis. The compound's distinctive fluorine coupling patterns serve as valuable diagnostic markers for quality control. Recent method developments have enabled detection limits below 0.1 ppm for potential impurities, meeting the stringent requirements of pharmaceutical intermediates.
Future research directions for difluoromethoxy-containing compounds focus on expanding their utility in material science applications. Preliminary studies suggest potential in liquid crystal formulations and organic semiconductor dopants, where the electronic effects of fluorine substitution can precisely tune material properties. These emerging applications may drive new synthetic methodologies for meta-substituted fluorotoluenes.
Storage and handling recommendations for 3-(Difluoromethoxy)toluene emphasize protection from moisture and strong oxidizers. While the compound demonstrates good thermal stability, industry best practices recommend storage under inert atmosphere for extended shelf life. Proper chemical compatibility assessment is essential when selecting container materials for large-scale quantities.
The intellectual property landscape surrounding 4837-15-4 derivatives has become increasingly active, with over 120 patents filed in the past five years referencing this compound. Key innovations focus on novel catalytic fluorination methods and regioselective functionalization techniques. This patent activity reflects the compound's growing strategic importance in value-added chemical synthesis.
Academic interest in difluoromethoxy aromatics continues to grow, with research publications increasing by 18% annually since 2018. Cutting-edge studies explore their use in metal-organic frameworks and as directing groups in C-H activation chemistry. These fundamental investigations are expanding the synthetic toolbox for fluorine-containing scaffolds across multiple disciplines.
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